8-Bromo-1-methyl-1H-quinolin-2-one
Overview
Description
8-Bromo-1-methyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a methyl group at the 1st position of the quinolin-2-one core structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-methyl-1H-quinolin-2-one typically involves the bromination of 1-methylquinolin-2-one. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the quinoline ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems ensures precise control over reaction parameters, minimizing by-products and optimizing production efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinolin-2-one derivatives can be obtained.
Oxidation Products: Oxidized forms of the quinoline ring, such as quinolin-2,4-dione, can be produced.
Coupling Products: Complex biaryl or heteroaryl compounds are formed through coupling reactions.
Scientific Research Applications
8-Bromo-1-methyl-1H-quinolin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies investigating the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Material Science: It is employed in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Bromo-1-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets. The bromine atom and the quinoline core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action .
Comparison with Similar Compounds
8-Bromoquinolin-2-one: Lacks the methyl group at the 1st position, resulting in different chemical properties.
1-Methylquinolin-2-one: Lacks the bromine atom, affecting its reactivity and biological activity.
Quinolin-2-one: The parent compound without any substituents, serving as a reference for comparing the effects of bromine and methyl groups.
Uniqueness: 8-Bromo-1-methyl-1H-quinolin-2-one is unique due to the combined presence of the bromine atom and the methyl group, which significantly influence its chemical reactivity and biological activity. These substituents enhance its potential as a versatile intermediate in chemical synthesis and as a pharmacologically active compound .
Properties
IUPAC Name |
8-bromo-1-methylquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUKXVQBTWRTBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608367 | |
Record name | 8-Bromo-1-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67805-53-2 | |
Record name | 8-Bromo-1-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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